

Application Notes and Protocols for MM-589 TFA in Combination Chemotherapy

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: MM-589 TFA

Cat. No.: B15606090

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 TFA is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia (MLL). By disrupting this interaction, **MM-589 TFA** effectively inhibits the histone H3 lysine 4 (H3K4) methyltransferase (HMT) activity of the MLL complex.[1][2] This inhibitory action makes it a promising therapeutic agent for cancers driven by MLL translocations, particularly acute leukemias. These application notes provide a comprehensive overview of **MM-589 TFA**'s mechanism of action, preclinical data, and protocols for its use in research settings, with a focus on its potential in combination with other chemotherapy agents.

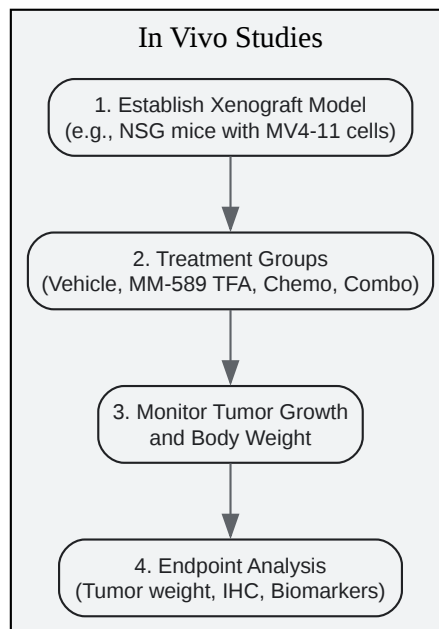
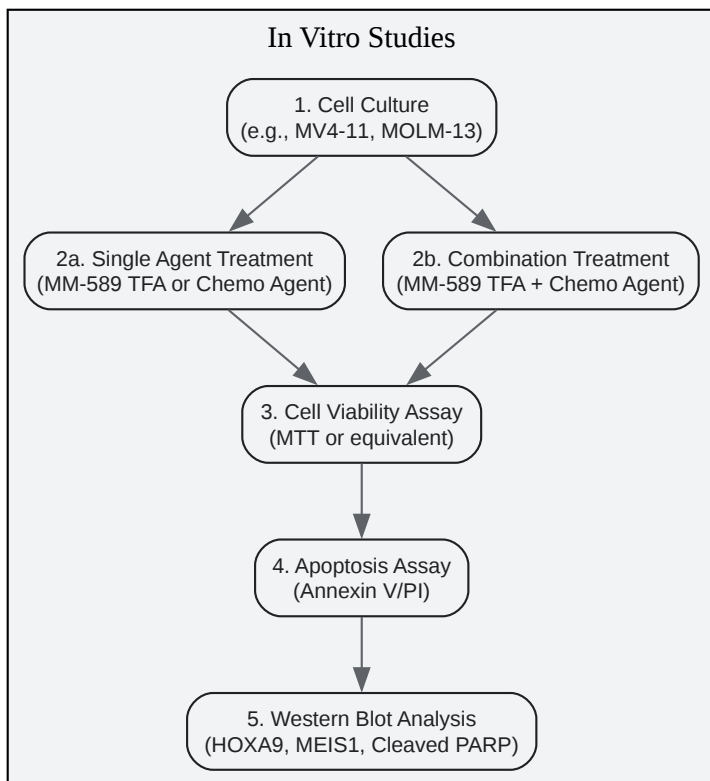
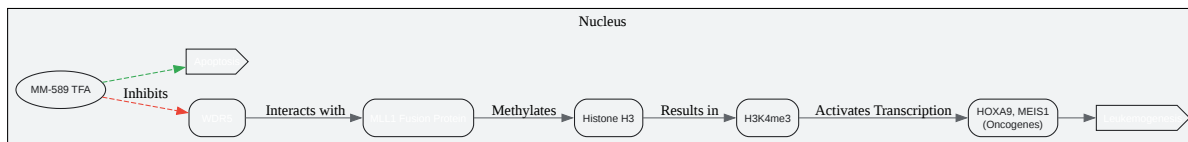
Mechanism of Action

MM-589 TFA targets a key epigenetic pathway implicated in oncogenesis. The MLL protein is a histone methyltransferase that, as part of a larger complex, methylates H3K4, a mark associated with active gene transcription. WDR5 is a critical component of this complex, acting as a scaffold and enhancing the enzymatic activity of MLL. In many acute leukemias,

chromosomal translocations involving the MLL gene result in fusion proteins that drive the expression of oncogenes, such as HOXA9 and MEIS1.[3]

MM-589 TFA binds to a pocket on WDR5 that is essential for its interaction with MLL. This competitive inhibition prevents the proper assembly and function of the MLL complex, leading to reduced H3K4 methylation at the promoter regions of MLL target genes. The subsequent downregulation of these pro-leukemic genes induces cell cycle arrest and apoptosis in MLL-rearranged leukemia cells.[2]

Signaling Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacological targeting of the Wdr5-MLL interaction in C/EBP α N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Venetoclax in combination with azacitidine for patients with treatment-naïve HR-MDS | VJHemOnc [vjhemonc.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for MM-589 TFA in Combination Chemotherapy]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606090/docs#application-notes-and-protocols-for-mm-589-tfa-in-combination-chemotherapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check